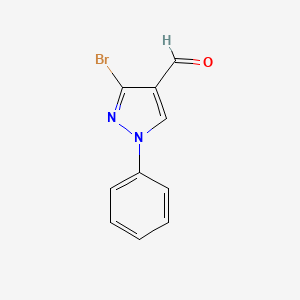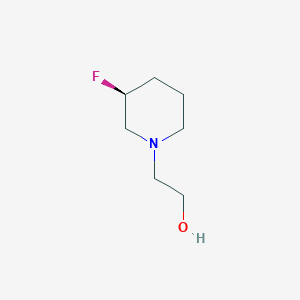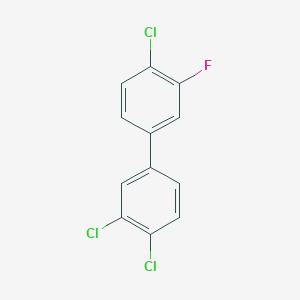
1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C10H12ClN3O2 It is a derivative of piperidine and pyridazine, featuring a chlorine atom at the 6th position of the pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid typically involves the reaction of 6-chloropyridazine with piperidine derivatives. One common method includes the use of piperidine-2-carboxylic acid as a starting material, which undergoes a nucleophilic substitution reaction with 6-chloropyridazine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of solvents and reagents would be carefully controlled to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological processes.
Industry: The compound is used in the development of specialty chemicals and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological activity. The pathways involved can vary widely, from inhibiting enzyme activity to blocking receptor signaling.
Comparaison Avec Des Composés Similaires
1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-(6-Chloropyridazin-3-YL)piperidine-3-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at a different position, leading to different chemical properties and applications.
1-(6-Chloropyridazin-3-YL)piperidin-4-ol:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H12ClN3O2 |
|---|---|
Poids moléculaire |
241.67 g/mol |
Nom IUPAC |
1-(6-chloropyridazin-3-yl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C10H12ClN3O2/c11-8-4-5-9(13-12-8)14-6-2-1-3-7(14)10(15)16/h4-5,7H,1-3,6H2,(H,15,16) |
Clé InChI |
QMLBKPBJHSYGLW-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(C1)C(=O)O)C2=NN=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11760279.png)

![3-[(E)-(hydroxyimino)methyl]phenol](/img/structure/B11760292.png)



![Tert-butyl (1-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate](/img/structure/B11760319.png)
![(1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine](/img/structure/B11760333.png)




![7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B11760358.png)

